1-Adamantanethiol

Nanofabrication Nanolithography Surface Patterning

1-Adamantanethiol is the definitive thiol for surface control. Its rigid adamantane cage and 1-position SH group enable: high-resolution nanografting with clean displacement, electron-permeable SAMs for selective electrochemical desorption, ultra-small monodisperse Au nanoparticles, and stable AuNR bio-functionalization. These properties are non-transferable; generic thiols compromise pattern fidelity, particle size, and electrochemistry. Procure 98% purity for reproducible results.

Molecular Formula C10H16S
Molecular Weight 168.3 g/mol
CAS No. 34301-54-7
Cat. No. B1212722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantanethiol
CAS34301-54-7
Synonyms1-adamantanethiol
Molecular FormulaC10H16S
Molecular Weight168.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)S
InChIInChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2
InChIKeyADJJLNODXLXTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantanethiol (CAS 34301-54-7): Core Physicochemical Properties for Procurement


1-Adamantanethiol (CAS 34301-54-7), also known as 1-mercaptoadamantane, is a bulky, caged-hydrocarbon thiol . This compound is a solid at room temperature with a melting point of 99-106 °C and a boiling point of 237.8 ± 9.0 °C at 760 mmHg . It is characterized by a rigid adamantane cage structure with no free rotational configurations in its backbone , which directly influences its behavior in self-assembled monolayers (SAMs) and nanoparticle synthesis.

Why Generic Thiol Substitution Fails for 1-Adamantanethiol in Advanced Surface Chemistry


Generic substitution of 1-adamantanethiol with other thiols, such as linear alkanethiols or even other bulky ligands, is not feasible for applications requiring precise control over surface properties or nanoparticle synthesis. The unique combination of its bulky, rigid cage structure and the specific position of the thiol group (1-position) dictates its intermolecular interactions, packing density, and lability on surfaces [1]. These factors are non-transferable and directly impact the performance of the resulting functionalized material, as detailed in the following quantitative evidence.

Quantitative Differentiation of 1-Adamantanethiol: Evidence for Scientific Selection


Displaceable Self-Assembled Monolayers: Quantitative Lability Advantage

1-Adamantanethiol forms self-assembled monolayers (SAMs) on Au{111} that are exceptionally labile and can be completely displaced by alkanethiols, a feature not shared by typical alkanethiolate SAMs [1]. The measured nearest-neighbor distance in the 1-adamantanethiolate SAM is 6.9 ± 0.4 Å, indicative of a hexagonally close-packed lattice [1]. This lability is a direct consequence of weaker intermolecular interactions, which contrasts with the strong van der Waals forces that stabilize and make alkanethiolate SAMs difficult to displace [1].

Nanofabrication Nanolithography Surface Patterning

Electron Transfer Permeability: A Critical Differentiator for Electrochemical Patterning

1-Adamantanethiolate SAMs are permeable to electron transfer, behaving similarly to a bare gold electrode. This is in stark contrast to typical alkanethiolate SAMs, which are excellent insulators and block electron transfer [1]. This property allows for the selective electrochemical desorption of 1-adamantanethiolate regions, a process that is impossible with standard alkanethiol SAMs [1].

Electrochemistry Biosensors Electrochemical Desorption

Precise Control of Gold Nanoparticle Size via Ligand Bulkiness

The bulkiness of the 1-adamantanethiolate ligand directly dictates the size of gold nanoparticles (Au NPs) during synthesis. When used as a capping ligand, 1-adamantanethiol (AdSH) yields smaller and more monodisperse Au NPs compared to less bulky ligands such as cyclohexanethiol (CySH) and n-hexanethiol (C6SH) [1]. This effect is due to steric hindrance, which limits the number of gold atoms that can assemble in the nanoparticle core. Specifically, new discrete sizes for Au NPs capped with AdS- and CyS- were identified by MALDI-TOF MS, including Au30(SAd)18 and Au39(SAd)23 [1].

Nanoparticle Synthesis Gold Nanoparticles Ligand Engineering

Selective Host-Guest Chemistry with Cyclodextrins

The 1-adamantanethiol SAM on gold exhibits a size-selective host-guest interaction with cyclodextrins. While it cannot bind the larger β-cyclodextrin due to steric hindrance, it forms an exterior complex with the smaller α-cyclodextrin, which adsorbs onto the SAM [1]. The adsorption of α-cyclodextrin was quantified, showing a Langmuir isotherm with a binding constant of 39.53 M⁻¹ [1].

Supramolecular Chemistry Host-Guest Systems Surface Functionalization

Slower Displacement Kinetics vs. 2-Adamantanethiol Isomer

The position of the thiol group on the adamantane cage significantly impacts the stability of the resulting SAM. 1-Adamantanethiolate SAMs are displaced by n-dodecanethiol more slowly than SAMs formed from its isomer, 2-adamantanethiol [1]. This is attributed to the different packing structures and intermolecular interactions resulting from the sulfur's position on the cage [1].

Surface Chemistry Isomer Comparison SAM Stability

Validated Application Scenarios for 1-Adamantanethiol Procurement


Nanografting and Sacrificial Patterning in Nanofabrication

1-Adamantanethiol is the superior choice for creating high-resolution sacrificial chemical patterns via nanografting. Its SAMs are completely and cleanly displaced by alkanethiols, enabling the creation of complex patterns with feature sizes beyond those achievable with other methods [1]. This property is essential for fabricating nanoscale resists for metallic and organic structures.

Electrochemical Patterning of Metal-Organic Hybrids

Unlike insulating alkanethiol SAMs, 1-adamantanethiol SAMs permit electron transfer, allowing for selective electrochemical desorption [1]. This unique property can be coupled with metal deposition to create patterned SAMs and novel hybrid metallic-organic structures, a process inaccessible with standard thiols.

Synthesis of Ultra-Small, Monodisperse Gold Nanoparticles

For applications requiring gold nanoparticles with precisely controlled, small sizes and narrow size distributions, 1-adamantanethiol is the ligand of choice. Its extreme bulkiness yields significantly smaller and more monodisperse Au NPs than less bulky ligands like cyclohexanethiol and n-hexanethiol, as confirmed by MALDI-TOF MS [1].

Functionalization of Gold Nanorods for Targeted Drug Delivery

1-Adamantanethiol is a key reagent for functionalizing gold nanorods (AuNRs) with folic acid-based targeting moieties [1]. This application leverages the strong Au-S bond to create stable, bio-functionalized nanostructures for the spatiotemporal delivery of anticancer therapeutics [1].

Technical Documentation Hub

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